3-Methylidene-3H-pyrrole
CAS No.: 55968-26-8
Cat. No.: VC19601233
Molecular Formula: C5H5N
Molecular Weight: 79.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55968-26-8 |
|---|---|
| Molecular Formula | C5H5N |
| Molecular Weight | 79.10 g/mol |
| IUPAC Name | 3-methylidenepyrrole |
| Standard InChI | InChI=1S/C5H5N/c1-5-2-3-6-4-5/h2-4H,1H2 |
| Standard InChI Key | ZCIHETYSZWUSQG-UHFFFAOYSA-N |
| Canonical SMILES | C=C1C=CN=C1 |
Introduction
Structural and Electronic Characteristics
The 3-methylidene-3H-pyrrole framework consists of a five-membered ring containing one nitrogen atom and an exocyclic double bond at the 3-position (Figure 1). Unlike 1H-pyrroles, where aromaticity is maintained through conjugation, the 3H-tautomer exhibits reduced aromaticity due to the localization of the double bond outside the ring . This structural feature significantly impacts its electronic properties, as evidenced by ultraviolet-visible (UV-Vis) spectroscopy. The absorption band at 350 nm, attributed to an n→π* transition of the carbonyl group in related tropolone derivatives, suggests analogous electronic delocalization effects in 3-methylidene-3H-pyrroles .
Table 1: Key Spectral Features of 3-Methylidene-3H-Pyrrole Derivatives
| Property | Observation | Reference |
|---|---|---|
| UV-Vis Absorption | n→π* transition at ~350 nm | |
| Fluorescence | Hypsochromic shift in polar solvents | |
| Polarization (P) | +0.2 (average) |
The hypsochromic (blue) shift observed in fluorescence spectra under polar solvent conditions further underscores the sensitivity of the methylidene group to environmental effects .
Synthetic Methodologies
Multicomponent Organocatalyzed Synthesis
A groundbreaking one-pot synthesis of 3H-pyrroles was reported by Org. Lett. (2013), utilizing ketones, thiols, and malononitrile in aqueous media . This method exploits the dual reactivity of the cyanide (CN) moiety, enabling the construction of the pyrrole ring without pre-existing amine groups. The reaction proceeds via a Knoevenagel condensation followed by cyclization, yielding 3H-pyrroles with diverse substituents (e.g., aryl, alkyl). Key advantages include eco-friendly conditions (water as solvent) and high atom economy .
Table 2: Representative Yields from Multicomponent Synthesis
Ketoxime-Acetylene Coupling
An alternative route involves the reaction of ketoximes with acetylene under basic conditions (KOH/DMSO). This method, detailed in Targets in Heterocyclic Systems (2018), generates 3H-pyrroles via intermediate O-vinylhydroxypyrrolines . For example, treatment of 2,5-dimethylphenyl ketoxime with acetylene yields 3-methylidene-3H-pyrrole derivatives, albeit with moderate yields (40–60%) due to competing hydration and side reactions .
Physical Properties and Stability
The exocyclic double bond in 3-methylidene-3H-pyrrole renders it prone to dimerization and hydration. Thermodynamic data for closely related compounds, such as 3-methyl-1H-pyrrole, provide indirect insights:
Reactivity and Functionalization
The methylidene group’s reactivity dominates the compound’s chemical behavior:
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Cycloadditions: The exocyclic double bond participates in [4+2] Diels-Alder reactions, enabling access to polycyclic architectures .
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Electrophilic Substitution: Despite reduced aromaticity, electrophilic attack occurs at the 2- and 5-positions of the pyrrole ring, akin to traditional 1H-pyrroles .
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Oxidation: Susceptibility to oxidation limits applications in aerobic environments, necessitating inert-atmosphere handling .
Challenges and Future Directions
Synthesis Limitations
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Starting Material Accessibility: Many routes require 1,4-diketones or specialized ketoximes, which are synthetically challenging to prepare .
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Side Reactions: Competing pathways (e.g., pyrroline formation) reduce yields and complicate purification .
Stabilization Strategies
Recent advances focus on kinetic stabilization via:
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